

In-Depth Technical Guide: PROTAC BRD9 Degradar-1 (CAS: 2097971-01-0)

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Compound of Interest

Compound Name: PROTAC BRD9 Degradar-1

Cat. No.: B2880809

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **PROTAC BRD9 Degradar-1**, a potent and selective chemical degrader of the bromodomain-containing protein 9 (BRD9). This document details its mechanism of action, summarizes key bioactivity data, and provides detailed experimental protocols for its characterization. Visualizations of the underlying biological pathways and experimental workflows are included to facilitate a deeper understanding of this important research tool. **PROTAC BRD9 Degradar-1**, also known as dBRD9, was first described by Remillard et al. in 2017 and has since become a valuable probe for studying the biological functions of BRD9.^{[1][2]}

Introduction

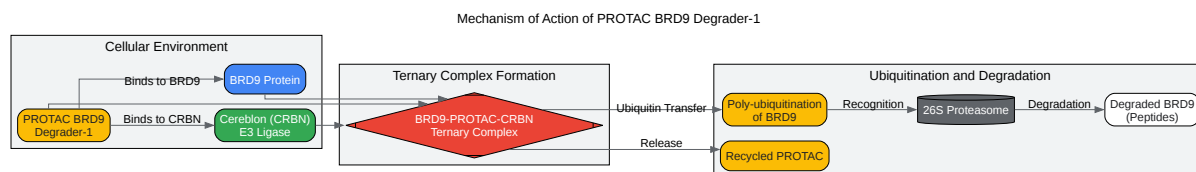
PROTAC BRD9 Degradar-1 (CAS: 2097971-01-0) is a heterobifunctional molecule designed to induce the selective degradation of BRD9, a component of the human BAF (SWI/SNF) nucleosome remodeling complex.^[1] BRD9 has emerged as a compelling therapeutic target in oncology.^[1] This degrader operates through the Proteolysis Targeting Chimera (PROTAC) technology, which hijacks the cell's natural protein disposal system to eliminate a target protein.^[3] By linking a ligand for BRD9 to a ligand for an E3 ubiquitin ligase, **PROTAC BRD9 Degradar-1** facilitates the ubiquitination and subsequent proteasomal degradation of BRD9.^[1] This approach offers a powerful alternative to traditional small molecule inhibitors, enabling the study of BRD9 function through its depletion.

Physicochemical Properties

Property	Value
CAS Number	2097971-01-0
Molecular Formula	C42H45N7O12S2
Molecular Weight	903.98 g/mol
IUPAC Name	N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisindol-4-yl]oxyacetyl]amino]butyl]-2-[4-[2-[N'-(1,1-dioxothian-4-yl)carbamimidoyl]-5-methyl-4-oxothieno[3,2-c]pyridin-7-yl]-2-methoxyphenoxy]acetamide
Appearance	Solid

Mechanism of Action

PROTAC BRD9 Degradator-1 functions by inducing the formation of a ternary complex between the BRD9 protein and the Cereblon (CRBN) E3 ubiquitin ligase.^[4] This proximity, orchestrated by the bifunctional nature of the degrader, leads to the transfer of ubiquitin molecules from the E3 ligase complex to lysine residues on the surface of BRD9. The resulting polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome. The degrader itself is not degraded in this process and can catalytically induce the degradation of multiple BRD9 molecules.



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PROTAC BRD9 Degradator-1 Mechanism of Action.

Bioactivity Data

The following table summarizes the reported in vitro bioactivity of **PROTAC BRD9 Degradator-1**.

Parameter	Target	Value	Reference
IC50	BRD9	13.5 nM	[5]
IC50	BRD4	3.78 μ M	[5]
IC50	CRBN-DDB1	48.9 nM	[5]
DC50	BRD9	50 nM	[3]
IC50 (Cell Viability)	MOLM-13	104 nM	[3]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. DC50 represents the concentration required to degrade 50% of the target protein.

Experimental Protocols

Western Blotting for BRD9 Degradation

This protocol provides a general framework for assessing BRD9 protein degradation in cultured cells following treatment with **PROTAC BRD9 Degradator-1**.

Materials:

- Cell line of interest (e.g., MOLM-13, HEK293T)
- **PROTAC BRD9 Degradator-1**
- DMSO (vehicle control)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies:
 - Anti-BRD9 antibody
 - Anti-GAPDH or β -actin antibody (loading control)
- HRP-conjugated secondary antibody

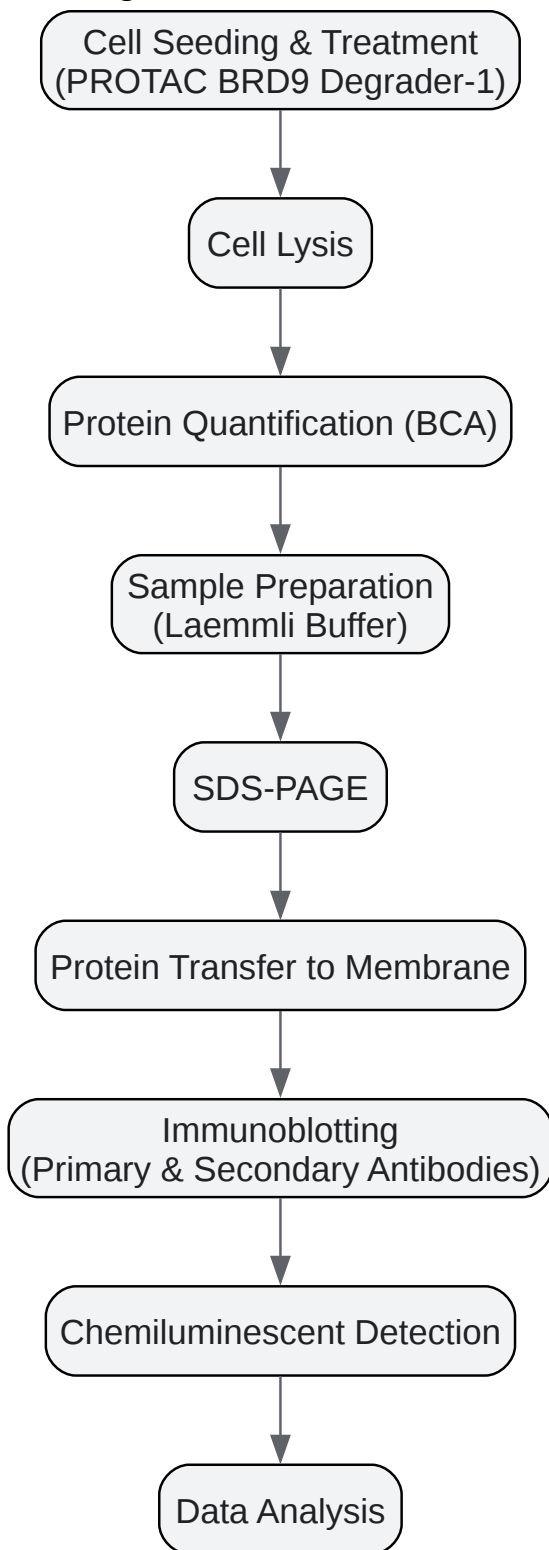
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

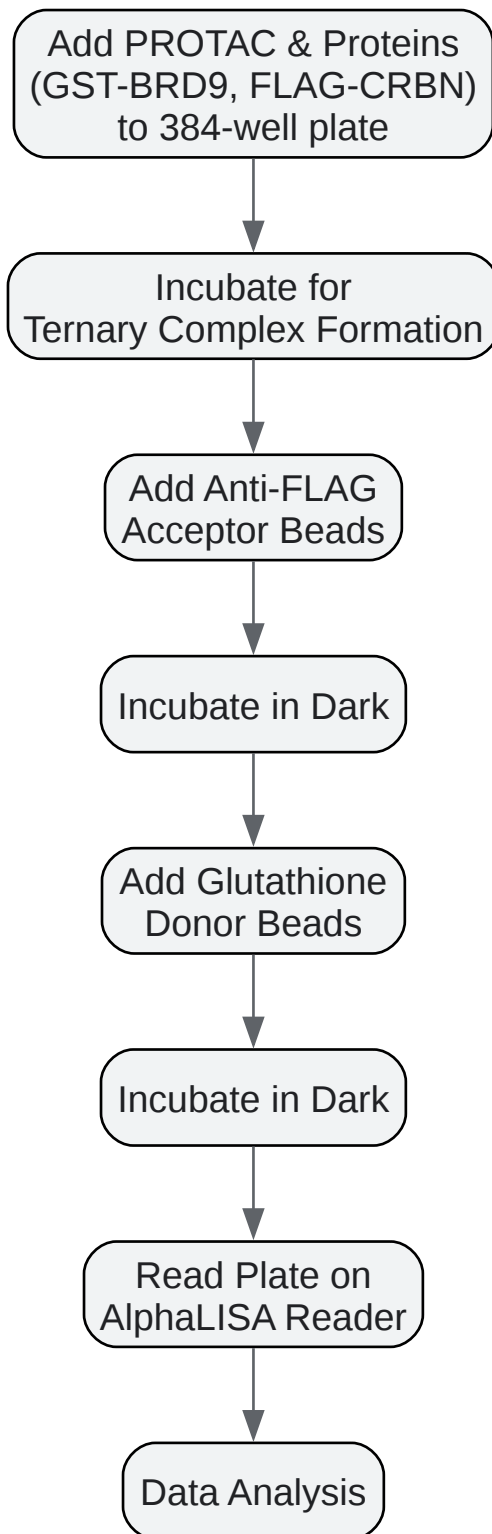
- **Cell Seeding and Treatment:** Seed cells at an appropriate density in multi-well plates. Allow cells to adhere overnight. Treat cells with various concentrations of **PROTAC BRD9 Degradar-1** (e.g., 1 nM to 10 μ M) and a DMSO vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).
- **Cell Lysis:** After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA protein assay.
- **Sample Preparation:** Normalize protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
- **SDS-PAGE and Western Blotting:** Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
- **Immunoblotting:**
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.
- **Detection:** Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

- Analysis: Quantify the band intensities and normalize the BRD9 signal to the loading control (GAPDH or β -actin).

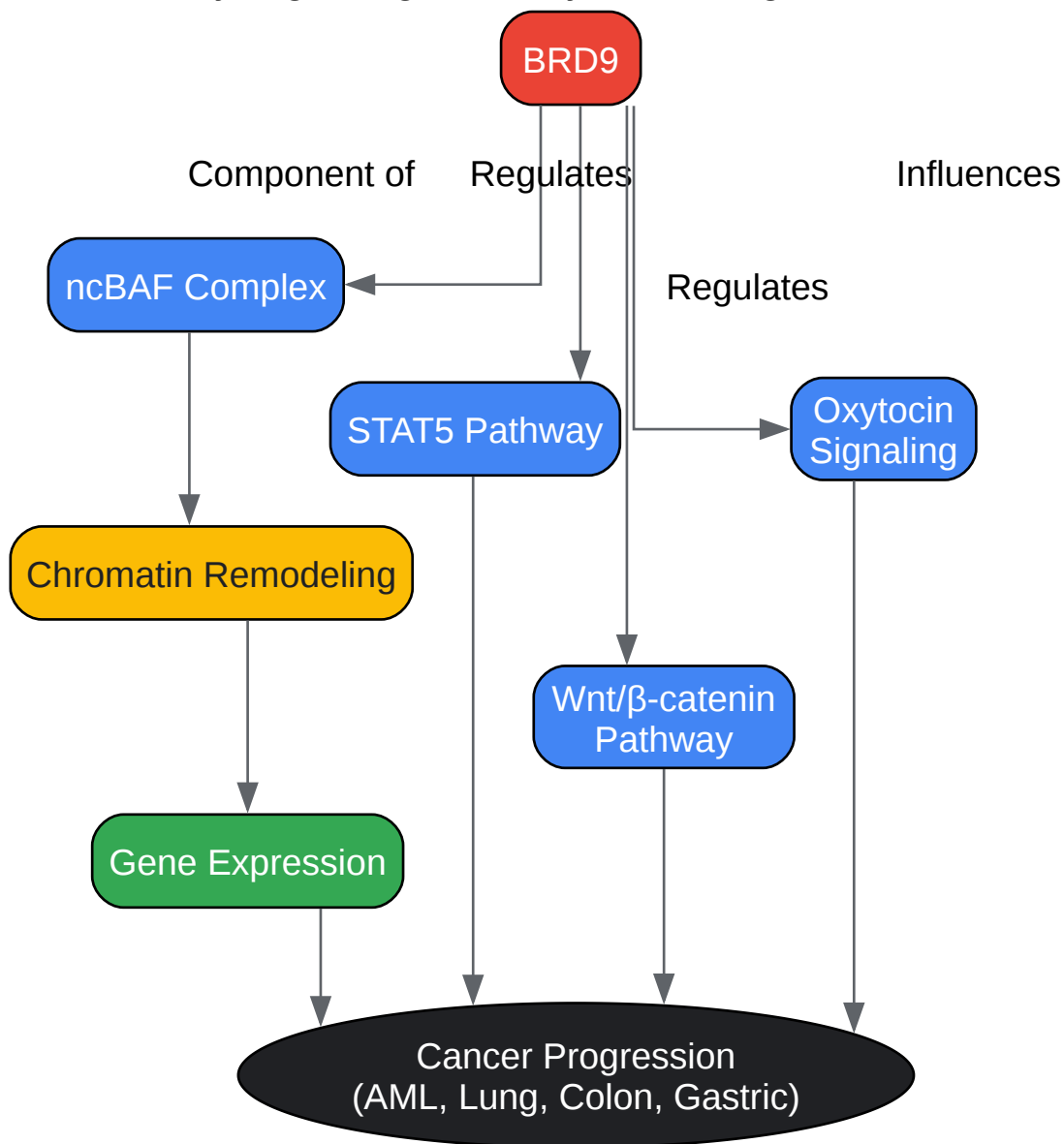
Western Blotting Workflow for BRD9 Degradation



AlphaLISA Workflow for Ternary Complex Formation



Key Signaling Pathways Involving BRD9



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